9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
9-methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-3-7-13(9-11)10-21-15-17-14-12(2)6-4-8-19(14)16(20)18-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFQHOGYZLLJRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)N3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrido-Triazinone Synthesis
Cyclocondensation of Pyridine Derivatives
The pyrido[1,2-a]triazin-4-one scaffold is typically constructed via cyclocondensation reactions. A validated approach involves reacting 2-aminopyridine derivatives with urea or thiourea analogs under acidic or thermal conditions. For example, refluxing 2-amino-9-methylpyridine with N,N'-carbonyldiimidazole in dimethylformamide (DMF) yields the triazinone ring. Key parameters include:
Alternative Multi-Component Reactions
One-pot, three-component reactions offer a streamlined alternative. For instance, combining (E)-1-phenyl-3-(p-tolyl)-2-propen-1-one , ethyl 2-nitroacetate , and ammonium acetate in ethanol under reflux produces pyridin-2-one intermediates, which can be oxidized to triazinones. This method avoids isolation of intermediates and achieves yields >80%.
Functionalization at the 2-Position
Nucleophilic Aromatic Substitution (SNAr)
The sulfanyl group at position 2 is introduced via displacement of a leaving group (e.g., chloride) using (3-methylbenzyl)thiol .
Reaction Protocol
- Substrate Preparation : Chlorination of 9-methyl-4H-pyrido[1,2-a]triazin-4-one at position 2 using phosphorus oxychloride (POCl3) yields 2-chloro-9-methyl-4H-pyrido[1,2-a]triazin-4-one .
- Thiol Addition : Reacting the chlorinated intermediate with (3-methylbenzyl)thiol (1.2 equiv) in DMF at 80°C for 12 hours in the presence of potassium carbonate (K2CO3) affords the target compound.
Optimization Insights
Alternative Sulfur Incorporation Strategies
Direct Thiolation via C–H Activation
Emerging methodologies employ transition metal catalysis to introduce sulfanyl groups without pre-functionalization. For example, palladium-catalyzed C–H thiolation using Pd(OAc)2 and Xantphos with (3-methylbenzyl)thiol as the sulfur source has been reported for heterocycles. While promising, this approach requires rigorous optimization of:
Analytical and Characterization Data
Spectroscopic Validation
Crystallographic Confirmation
Single-crystal X-ray diffraction of analogous triazinones reveals a planar triazinone ring fused to a pyridine moiety, with bond lengths consistent with aromatic conjugation. The (3-methylbenzyl)sulfanyl group adopts a gauche conformation relative to the triazinone plane.
Challenges and Mitigation Strategies
Regioselectivity in Substitution
Competing substitution at position 7 of the pyrido-triazinone core is minimized by:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| SNAr with K2CO3/DMF | 75 | >98 | High reproducibility |
| Multi-Component Reaction | 83 | 95 | One-pot synthesis |
| Pd-Catalyzed C–H Thiolation | 55 | 90 | No pre-functionalization required |
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazine ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, thiols, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives, thiols.
Substitution: Various substituted pyridotriazines depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core : Cyclization of appropriate precursors.
- Introduction of the 9-Methyl Group : Methylation using methyl iodide or dimethyl sulfate.
- Attachment of the Sulfanyl Group : Utilization of thiols or sulfides in the reaction.
The compound's molecular formula is , and it possesses a molecular weight of approximately 299.37 g/mol.
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Biology
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of pyridotriazines possess significant antimicrobial activity against various bacterial strains and fungi.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
The compound's structural characteristics suggest potential therapeutic applications:
- Therapeutic Agent : It is being explored for its efficacy in treating infections and cancers due to its interaction with specific molecular targets.
- Mechanism of Action : The compound may inhibit enzymes or modulate signaling pathways crucial for cellular processes.
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Development : It is being assessed for use in developing new materials with specific properties.
- Dyes and Pigments : The compound serves as a precursor in synthesizing dyes and pigments due to its vibrant color properties.
Case Studies and Research Findings
Several studies have documented the biological activities and synthetic pathways related to this compound:
- Antimicrobial Activity : A study demonstrated that derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, it was effective against common fungal pathogens like Candida albicans .
- Anticancer Research : Research indicated that certain analogs exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis .
- Synthetic Routes : A comprehensive study outlined efficient synthetic routes for producing various pyridotriazine derivatives with enhanced biological activities .
Mechanism of Action
The mechanism of action of 9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, synthesis strategies, and biological implications.
Table 1: Structural and Functional Comparison of Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives
Key Observations :
Analog 2’s piperazinyl and thiazolidinone substituents suggest enhanced solubility and target engagement, making it more suitable for aqueous environments (e.g., enzyme active sites) . Analog 3’s Suzuki-coupled aryl groups (e.g., 7-aryl) demonstrate the scaffold’s adaptability for high-throughput medicinal chemistry, with proven bactericidal effects .
Synthesis Challenges :
- Thioether formation (as in the target compound) often requires careful optimization due to competing side reactions (e.g., oxidation), whereas Suzuki coupling (Analog 3) offers regioselectivity and scalability .
- Compound 9a’s low yield (10%) highlights challenges in synthesizing sulfur-containing heterocycles, suggesting the target compound may also require advanced purification techniques .
Biological Relevance: While the target compound lacks explicit activity data, Analog 3’s bactericidal potency implies that pyridotriazinones with electron-rich substituents (e.g., aryl or thioether groups) are promising antimicrobial leads . The thiazolidinone moiety in Analog 2 and Compound 9a correlates with anticancer activity in related studies, suggesting the target compound could be repurposed for similar screens .
Biological Activity
9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound belonging to the pyridotriazine class. Its unique structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a pyrido[1,2-a][1,3,5]triazin-4-one core with a 9-methyl group and a sulfanyl group attached to a 3-methylphenylmethyl moiety. This structure is significant for its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15N3OS |
| Molecular Weight | 299.37 g/mol |
| CAS Number | 896344-54-0 |
Antimicrobial Activity
Studies have indicated that compounds in the pyridotriazine class exhibit notable antimicrobial properties. For instance, research on similar derivatives has shown effectiveness against various microorganisms such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell walls or interference with metabolic processes.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating signaling pathways related to cell growth and survival . The compound's ability to bind to specific enzymes involved in tumor progression has been suggested as a mechanism for its anticancer effects.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, thereby affecting metabolic pathways.
- DNA/RNA Interaction : It may bind to nucleic acids, influencing gene expression and replication.
- Signaling Pathway Modulation : The compound could alter signaling cascades that control cell division and apoptosis .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar triazine derivatives against Candida albicans and Staphylococcus aureus. Results showed significant inhibition zones compared to controls .
- Anticancer Evaluation : In another study, derivatives of pyridotriazines were tested on various cancer cell lines (e.g., Mia PaCa-2). The results indicated that certain compounds led to a reduction in cell viability by more than 50% at specific concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
